Ntncb Hydrochloride: A Technical Guide to its Mechanism of Action as a Neuropeptide Y Y5 Receptor Antagonist
Ntncb Hydrochloride: A Technical Guide to its Mechanism of Action as a Neuropeptide Y Y5 Receptor Antagonist
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ntncb hydrochloride is a potent and selective, non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] This document provides a comprehensive technical overview of its mechanism of action, detailing the molecular interactions, downstream signaling consequences, and relevant experimental data. The core function of Ntncb hydrochloride is to block the physiological effects of Neuropeptide Y (NPY) mediated through the Y5 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological processes, most notably the regulation of energy homeostasis and appetite.
Introduction: The NPY System and the Y5 Receptor
The Neuropeptide Y system is a crucial neuromodulatory network in the central and peripheral nervous systems. NPY, a 36-amino acid peptide, exerts its effects through a family of GPCRs, designated Y1 through Y5.[2] Among these, the Y5 receptor is of significant interest as a therapeutic target due to its pronounced role in mediating NPY's potent orexigenic (appetite-stimulating) effects.[3][4] Activation of the Y5 receptor by NPY initiates a cascade of intracellular signaling events that influence cell proliferation, migration, and metabolism.[5] Ntncb hydrochloride, with its high affinity and selectivity for the Y5 receptor, serves as a valuable pharmacological tool for investigating these pathways and as a potential therapeutic agent for conditions such as obesity.
Core Mechanism of Action: Competitive Antagonism of the NPY Y5 Receptor
The primary mechanism of action of Ntncb hydrochloride is its function as a competitive antagonist at the NPY Y5 receptor. This means that Ntncb hydrochloride binds to the same site on the Y5 receptor as the endogenous ligand, NPY, but does not activate the receptor. By occupying the binding site, it prevents NPY from binding and initiating downstream signaling.
Molecular Interaction and Binding Affinity
Ntncb hydrochloride demonstrates high-affinity binding to the human NPY Y5 receptor. This interaction is reversible and concentration-dependent. The affinity of a compound for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the endogenous ligand.
Quantitative Data: Binding Affinity and Functional Potency
The following table summarizes the key quantitative parameters defining the interaction of Ntncb hydrochloride and other selective Y5 antagonists with their target receptors.
| Compound | Parameter | Receptor | Value | Reference |
| Ntncb hydrochloride | Ki | Human Y5 | 8 nM | |
| Ntncb hydrochloride | Ki | Human Y1 | 16032 nM | |
| Ntncb hydrochloride | Ki | Human D2 | 63 nM | |
| Ntncb hydrochloride | Ki | Human α2C | 100 nM | |
| Representative Y5 Antagonist | IC50 (Functional Assay) | Human Y5 | 210 nM | |
| CGP71683A (Y5 Antagonist) | Ki | Y5 Receptor | 1.3 nM |
Downstream Signaling Pathways Modulated by Ntncb Hydrochloride
By blocking NPY-induced activation of the Y5 receptor, Ntncb hydrochloride effectively inhibits multiple downstream signaling cascades. The NPY Y5 receptor primarily couples to the Gi alpha subunit of the heterotrimeric G-protein complex.
Inhibition of the Adenylyl Cyclase/cAMP Pathway
Upon activation by NPY, the Y5 receptor's associated Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Ntncb hydrochloride prevents this NPY-mediated inhibition, thereby maintaining basal or forskolin-stimulated cAMP levels.
Modulation of Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The Y5 receptor has been shown to be involved in cell growth and proliferation through the activation of the extracellular signal-regulated kinase (ERK) pathway, which is a part of the MAPK cascade. By antagonizing the Y5 receptor, Ntncb hydrochloride can prevent NPY-induced phosphorylation and activation of ERK1/2.
Interference with RhoA-Mediated Signaling
Recent studies have implicated the NPY/Y5 receptor axis in the activation of the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton and is involved in cell motility and migration. Ntncb hydrochloride, by blocking the Y5 receptor, can inhibit NPY-stimulated RhoA activation and subsequent cellular migratory processes.
Visualizations
Signaling Pathway of the NPY Y5 Receptor and Point of Inhibition by Ntncb Hydrochloride
Caption: NPY Y5 Receptor Signaling and Ntncb HCl Inhibition.
Experimental Protocols
The characterization of Ntncb hydrochloride's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Ntncb hydrochloride for the NPY Y5 receptor.
Methodology:
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Membrane Preparation:
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Culture cells stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).
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Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
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Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
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Competitive Binding Assay:
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In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-Peptide YY) to each well.
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Add increasing concentrations of unlabeled Ntncb hydrochloride (competitor).
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To determine non-specific binding, add a high concentration of unlabeled NPY to a set of control wells.
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Add the prepared cell membranes to each well to initiate the binding reaction.
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Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.
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Separation and Detection:
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Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
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Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
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Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis:
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Plot the percentage of specific binding against the log concentration of Ntncb hydrochloride.
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Use non-linear regression analysis to determine the IC50 value (the concentration of Ntncb hydrochloride that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a Radioligand Binding Assay.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
Objective: To determine the functional antagonist activity of Ntncb hydrochloride by measuring its ability to block NPY-mediated inhibition of cAMP production.
Methodology:
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Cell Culture and Plating:
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Plate cells expressing the NPY Y5 receptor in a 96-well plate and grow to near confluence.
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Assay Procedure:
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Wash the cells with a serum-free medium or buffer.
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Pre-incubate the cells with increasing concentrations of Ntncb hydrochloride for a short period (e.g., 15-30 minutes).
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Add a constant concentration of NPY (an agonist, typically at its EC80 concentration) to all wells except the basal and forskolin-only controls.
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Add a constant concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control to stimulate cAMP production.
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Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
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cAMP Measurement:
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Terminate the reaction and lyse the cells according to the instructions of a commercial cAMP assay kit.
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Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or LANCE).
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Data Analysis:
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Plot the measured cAMP levels against the log concentration of Ntncb hydrochloride.
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Perform a non-linear regression analysis to determine the IC50 value, which represents the concentration of Ntncb hydrochloride that reverses 50% of the NPY-induced inhibition of cAMP accumulation.
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Conclusion
Ntncb hydrochloride is a high-affinity, selective NPY Y5 receptor antagonist. Its mechanism of action involves the competitive blockade of NPY binding to the Y5 receptor, leading to the inhibition of downstream signaling pathways, including the Gi-mediated reduction of cAMP and the activation of the ERK and RhoA pathways. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of Ntncb hydrochloride and other NPY Y5 receptor modulators for therapeutic applications.
References
- 1. medkoo.com [medkoo.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
